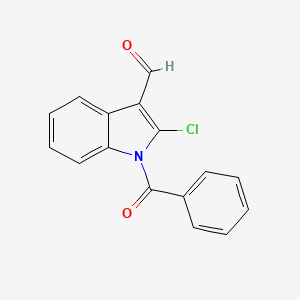

1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde

Description

Properties

CAS No. |

54778-14-2 |

|---|---|

Molecular Formula |

C16H10ClNO2 |

Molecular Weight |

283.71 g/mol |

IUPAC Name |

1-benzoyl-2-chloroindole-3-carbaldehyde |

InChI |

InChI=1S/C16H10ClNO2/c17-15-13(10-19)12-8-4-5-9-14(12)18(15)16(20)11-6-2-1-3-7-11/h1-10H |

InChI Key |

ZDYNRRRALOJLBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=C2Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Halogenation at the 2-Position

- Chlorination of indole derivatives at the 2-position can be achieved using electrophilic chlorinating agents under controlled conditions.

- Common reagents include N-chlorosuccinimide (NCS) or chlorine gas in the presence of catalysts or solvents that favor selective substitution at C-2.

- Optimization of temperature and solvent polarity is critical to avoid polyhalogenation or substitution at undesired positions.

Formylation at the 3-Position (Vilsmeier-Haack Reaction)

- The Vilsmeier-Haack reaction is the most convenient and widely used method for formylation of indoles at the 3-position.

- It involves the generation of a Vilsmeier reagent by reacting phosphorus oxychloride (POCl3) with anhydrous dimethylformamide (DMF).

- The indole or 2-chloroindole substrate is then treated with this reagent at low temperature (0–5 °C), followed by stirring and reflux to afford the 3-formyl derivative.

- This method provides high yields and purity of the aldehyde product.

- After reaction completion, neutralization with sodium carbonate solution and recrystallization yields the pure 3-indole-carbaldehyde derivative.

N-Benzoylation

- The benzoyl group is introduced at the nitrogen (N-1) position typically via acylation using benzoyl chloride or benzoyl anhydride.

- This reaction is usually performed in the presence of a base such as pyridine or triethylamine to scavenge the generated HCl.

- The reaction conditions are optimized to prevent acylation at other nucleophilic sites.

- Purification is achieved by recrystallization or chromatographic methods to isolate the N-benzoyl product.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination | NCS or Cl2, solvent (e.g., acetonitrile), controlled temp | 2-chloroindole intermediate |

| 2 | Formylation | POCl3 + DMF (Vilsmeier reagent), 0–5 °C to reflux | 2-chloro-1H-indole-3-carbaldehyde |

| 3 | N-Benzoylation | Benzoyl chloride, base (pyridine/TEA), room temp | This compound |

Detailed Research Findings and Optimization

- The Vilsmeier-Haack reaction remains the gold standard for formylation due to its simplicity, high yield (often near quantitative), and product purity.

- Chlorination selectivity at the 2-position is enhanced by using mild chlorinating agents and low temperatures to avoid over-chlorination or substitution at the 3-position.

- N-Benzoylation requires anhydrous conditions and stoichiometric control to prevent diacylation or side reactions.

- Purification steps such as recrystallization under inert atmosphere (nitrogen or argon) at 2–8 °C help maintain compound stability, as the compound is air sensitive and slightly soluble in water.

- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and purity of intermediates and final product.

Summary Table of Key Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Chlorination reagent | NCS or Cl2 | Controlled temp (0–25 °C) |

| Formylation reagent | POCl3 + DMF (Vilsmeier reagent) | 0–5 °C initial, then reflux 5–8 hours |

| N-Benzoylation reagent | Benzoyl chloride + base (pyridine/TEA) | Room temperature, anhydrous |

| Purification | Recrystallization under inert atmosphere | To prevent air oxidation |

| Yield (formylation) | Up to ~90–95% | High purity aldehyde |

| Physical state | Yellow to brown solid | Air sensitive, slightly water soluble |

Chemical Reactions Analysis

1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

Scientific Research Applications

Biological Applications

1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde has been investigated for various biological activities:

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, some derivatives have shown to inhibit DNA replication and transcription, making them potential candidates for cancer therapy .

Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial activities. The presence of the chloro group is believed to enhance the biological activity against various pathogens .

Enzyme Inhibition

Some studies suggest that this compound can act as an enzyme inhibitor, which is crucial in developing drugs targeting specific enzymes involved in disease pathways .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized several derivatives of this compound and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, leading to further exploration for drug development .

Case Study 2: Antimicrobial Screening

Another research project focused on testing the antimicrobial efficacy of this compound against a range of bacterial strains. The findings revealed that some compounds showed significant inhibition zones, suggesting their potential use as antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole core can interact with biological receptors, modulating their function and leading to various biological effects. These interactions are crucial for its biological activity and therapeutic potential .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Effects

- N1 Substituent: Benzoyl vs. Benzyl: The benzoyl group (C=O linked to benzene) is strongly electron-withdrawing, reducing electron density at N1 compared to the electron-donating benzyl group (CH2 linked to benzene). This difference impacts reactivity in nucleophilic substitutions or cyclizations .

C2 Substituent :

- Chlorine at C2 enhances electrophilicity at C3 (due to inductive effects) and may sterically hinder reactions at adjacent positions.

C3 Functional Group :

Physicochemical Properties

- Solubility : Benzoyl and halogenated derivatives are less polar than hydroxylated analogs, favoring solubility in organic solvents like DCM or chloroform .

- Melting Points : Benzyl derivatives (e.g., 1-Benzyl-1H-indole-3-carbaldehyde) melt at 121–122°C, while methyl or halogenated analogs may vary based on crystallinity .

Biological Activity

1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, characterized by a benzoyl group at the 1-position, a chlorine atom at the 2-position, and an aldehyde group at the 3-position of the indole ring. This compound has gained attention for its significant biological activities, particularly in medicinal chemistry, where it serves as an intermediate in synthesizing various biologically active compounds.

- Chemical Formula : C16H10ClNO2

- Molecular Weight : 285.71 g/mol

- CAS Number : 54778-14-2

Biological Activities

This compound exhibits several notable biological activities, including:

Anticancer Activity

Research indicates that this compound and its derivatives have potential anticancer properties. They are believed to interact with specific cellular pathways and enzymes involved in cancer progression. For instance:

- Mechanism of Action : The compound may inhibit key enzymes associated with tumor growth, thereby inducing apoptosis in cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 7.80 µg/mL against certain Gram-positive bacteria and fungi like Candida albicans .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, potentially through the inhibition of inflammatory mediators such as nitric oxide synthase (iNOS) .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of the benzoyl and chloro groups enhances its interaction with biological targets. Comparative studies with structurally similar compounds reveal that variations in these functional groups can significantly affect biological efficacy.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroindole-3-carbaldehyde | Chlorine at position 2, aldehyde at position 3 | Lacks benzoyl group; simpler structure |

| 1-Benzylindole | Benzyl at position 1 | No chlorine or aldehyde groups |

| 5-Chloroindole-2-carbaldehyde | Chlorine at position 5 | Different positioning of chlorine |

| 2-Chloro-1-benzylindole | Benzyl at position 1, chlorine at position 2 | Variation in substitution pattern |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study evaluated various derivatives of indole compounds, including this compound, revealing promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentrations for inhibiting bacterial growth .

- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .

- Anti-inflammatory Mechanism : A recent study highlighted the anti-inflammatory effects of related indole derivatives, noting their ability to inhibit iNOS expression and reduce pro-inflammatory cytokines in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde, and what analytical techniques validate its purity?

- Methodology :

- Synthetic Route : Start with indole-3-carboxaldehyde (CAS 487-89-8, ) as the core scaffold. Benzoylation at the 1-position can be achieved using benzoyl chloride under Friedel-Crafts conditions, followed by chlorination at the 2-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For regioselective functionalization, employ protecting groups (e.g., SEM or Boc) to avoid over-substitution .

- Validation : Confirm purity via / NMR (e.g., coupling patterns for benzoyl and aldehyde groups), IR (stretching at ~1700 cm for carbonyl groups), and HPLC (≥98% purity criteria, as in ) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation ().

- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent aldehyde oxidation or hydrolysis of the benzoyl group .

Advanced Research Questions

Q. What crystallographic methods are employed to determine the molecular conformation of this compound, and how do torsion angles compare to related indole derivatives?

- Methodology :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Bruker D8 Venture) with SHELXL for refinement ( ). Key parameters include the dihedral angle between the benzoyl and indole rings (e.g., ~87° in analogous compounds, ).

- Comparison : Compare torsion angles (e.g., C1–N1–C2–Cl1) with derivatives like 1-(4-methylphenyl)-1H-indole-3-carbonitrile (). Use Mercury or Olex2 for visualization .

Q. How can researchers resolve contradictions between NMR and IR data during characterization, such as unexpected carbonyl signals?

- Methodology :

- Cross-Validation : Re-run NMR in deuterated DMSO or CDCl₃ to check solvent effects. Confirm benzoyl group integrity via HMBC (correlation between aldehyde proton and carbonyl carbon).

- Purity Check : Use TLC or mass spectrometry (HRMS) to rule out impurities. Revisit synthetic steps if IR shows multiple carbonyl peaks (e.g., unreacted intermediates) .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions at the 2-chloro position?

- Methodology :

- Solvent/Base Selection : Use polar aprotic solvents (DMF, DMSO) with strong bases (K₂CO₃, DBU) to enhance leaving-group departure.

- Kinetic Studies : Monitor reaction progress via NMR (disappearance of chloroindole proton at δ ~7.5 ppm). Compare activation energies with DFT calculations (e.g., Gaussian) .

Q. How do steric and electronic effects of the benzoyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.